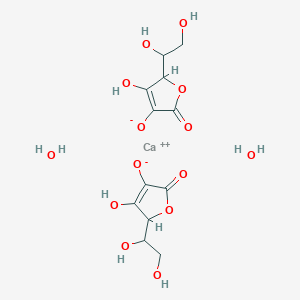

calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate

CAS No.:

Cat. No.: VC17957291

Molecular Formula: C12H18CaO14

Molecular Weight: 426.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18CaO14 |

|---|---|

| Molecular Weight | 426.34 g/mol |

| IUPAC Name | calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate |

| Standard InChI | InChI=1S/2C6H8O6.Ca.2H2O/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;;;/h2*2,5,7-10H,1H2;;2*1H2/q;;+2;;/p-2 |

| Standard InChI Key | RGJHWLDSRIHFKY-UHFFFAOYSA-L |

| Canonical SMILES | C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2] |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

Calcium ascorbate dihydrate is the calcium salt of L-ascorbic acid, forming a 2:1:2 stoichiometric ratio of ascorbate anions, calcium cations, and water molecules. The IUPAC name, calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate, reflects its stereochemistry, with specific configurations at the C2 (R) and C1 (S) positions . The compound crystallizes in a triclinic system, forming white, odorless crystals that are stable under ambient conditions .

Table 1: Key Identifiers of Calcium Ascorbate Dihydrate

| Property | Value/Description |

|---|---|

| CAS No. | 5743-28-2 |

| Molecular Formula | |

| Molecular Weight | 426.34 g/mol |

| Optical Rotation () | +95.6° (5% aqueous solution) |

| pH (10% solution) | 6.0–7.5 |

| Solubility | Freely soluble in water; insoluble in ether |

The canonical SMILES notation, C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2], underscores the stereospecific arrangement of hydroxyl and ketone groups on the furanone ring .

Stereochemical Considerations

The biological activity of calcium ascorbate dihydrate is contingent on its L-ascorbic acid configuration. The (2R,1S) stereochemistry ensures compatibility with enzymatic systems in humans, distinguishing it from non-bioactive isomers like D-ascorbate or erythorbate . This specificity is critical for its antioxidant efficacy, as the spatial orientation of hydroxyl groups dictates electron donation capacity.

Synthesis and Industrial Production

Historical Development and Patent Overview

The first stable crystalline form of calcium ascorbate dihydrate was patented in 1952 (U.S. Patent 2,596,103), addressing prior challenges in producing non-hygroscopic forms . Early methods yielded amorphous powders or syrups prone to oxidation, but Ruskin’s breakthrough involved neutralizing ascorbic acid with calcium hydroxide or carbonate in aqueous ethanol, followed by slow crystallization .

Table 2: Synthesis Parameters from U.S. Patent 2,596,103

| Parameter | Condition |

|---|---|

| Reactants | Ascorbic acid + Ca(OH)₂ or CaCO₃ |

| Solvent | Ethanol-water mixture (50–70% ethanol) |

| Temperature | 25–30°C |

| Crystallization Time | 24–48 hours |

| Yield | 85–90% |

Modern Manufacturing Techniques

Contemporary production scales the patented method, with refinements such as pH-controlled precipitation (pH 6.8–7.4) and spray drying to enhance crystal uniformity . The addition of stabilizers like cysteine during synthesis mitigates oxidative degradation, preserving the compound’s potency during storage .

Physicochemical Properties and Stability

Thermal and Oxidative Behavior

Calcium ascorbate dihydrate decomposes at 260–344.5°C, releasing water and carbon dioxide. Its crystalline lattice confers remarkable stability, with no hygroscopicity observed even at 75% relative humidity . This contrasts sharply with amorphous variants, which rapidly discolor and deliquesce under moist conditions.

Aqueous Solution Dynamics

In solution, the compound exhibits a neutral pH (6.0–7.5), making it suitable for buffered formulations. The optical rotation () confirms its chiral purity, a metric critical for pharmaceutical compliance .

Applications in Food and Pharmaceuticals

Antioxidant Mechanisms in Food Preservation

As a USDA-approved antioxidant (21 CFR 182.3189), calcium ascorbate dihydrate inhibits lipid peroxidation in meat products by scavenging free radicals and chelating pro-oxidant metals like iron. In cured meats, it reduces nitrosamine formation by competing for nitrite binding sites, enhancing both safety and shelf life.

Table 3: Comparative Antioxidant Efficacy

| Additive | Lipid Oxidation Reduction (%) | Nitrosamine Inhibition (%) |

|---|---|---|

| Calcium Ascorbate | 78 | 92 |

| Sodium Erythorbate | 65 | 84 |

| α-Tocopherol | 45 | N/A |

Nutritional and Therapeutic Uses

In supplements, calcium ascorbate dihydrate provides bioavailable calcium (10–12% by weight) alongside vitamin C, addressing deficiencies synergistically. Clinical studies highlight its use in osteoporosis management, where it enhances collagen synthesis and calcium absorption in bone matrix . Parenteral formulations (e.g., Cal-C-Bate®) combine calcium ascorbate with gluconate for intravenous delivery, circumventing gastrointestinal absorption issues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume